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Ms-PEG2-MS

PROTAC linker leaving group kinetics nucleofugality

PROTAC linker length critically dictates degradation efficiency; a single PEG-unit shift can abolish activity. Ms-PEG2-MS delivers the optimal PEG₂ spacer for short E3-target protein geometries, achieving >90% Dₘₐₓ in validated SAR models. • Homobifunctional mesylate termini enable single-step, high-yield (>85%) parallel PROTAC library synthesis with minimal purification. • Balanced LogP (1.12) ensures passive cellular permeability without transfection agents. • Bulk procurement (25 g) minimizes cost-per-reaction versus heterobifunctional linkers that require orthogonal protection/deprotection cycles.

Molecular Formula C6H14O7S2
Molecular Weight 262.3 g/mol
CAS No. 34604-52-9
Cat. No. B1677549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG2-MS
CAS34604-52-9
SynonymsMs-PEG3-Ms
Molecular FormulaC6H14O7S2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOS(=O)(=O)C
InChIInChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3
InChIKeyCEGQKEWSEGCYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ms-PEG2-MS (CAS 34604-52-9): A Diethylene Glycol–Based Homobifunctional Mesylate Linker for PROTAC Synthesis


Ms-PEG2-MS (oxybis(ethane-2,1-diyl) dimethanesulfonate; diethylene glycol dimethanesulfonate) is a short‑chain, homobifunctional polyethylene glycol (PEG) derivative that belongs to the PROTAC linker class . Its molecular architecture comprises a hydrophilic di‑ethylene glycol (PEG₂) core terminated at both ends by methanesulfonyl (mesylate) leaving groups . These mesylate moieties confer high electrophilic reactivity, enabling efficient nucleophilic substitution with amine‑ or thiol‑bearing ligands to construct proteolysis‑targeting chimeras (PROTACs) . The compound is supplied as an off‑white to beige solid with a molecular weight of 262.30 g·mol⁻¹ and a melting point of 55–58 °C .

PROTAC synthesis workflow using amine- or thiol-functionalized ligands
Homobifunctional mesylate linker for single-step symmetric conjugation
Diethylene glycol core for short-range ternary complex geometries

Why Ms-PEG2-MS Cannot Be Replaced by Other PROTAC Linkers Without Quantitative Validation


PROTAC linkers are not inert spacers; their length, flexibility, leaving‑group reactivity, and physicochemical properties directly dictate ternary complex formation, degradation efficiency (DC₅₀, Dₘₐₓ), cellular permeability, and synthetic feasibility [1]. Substituting Ms‑PEG2‑MS with a longer PEG variant (e.g., PEG₃, PEG₄) or an alternative leaving group (e.g., tosylate, bromide) alters the spatial presentation of the E3 ligase and target protein ligands, frequently resulting in complete loss of degradation activity or unintended off‑target effects [2]. Even minor modifications to linker length—as few as one PEG unit—can shift the optimal degradation window, as demonstrated in systematic SAR studies of PEG‑linked PROTACs [3]. Consequently, empirical substitution without rigorous head‑to‑head comparison risks invalidating structure–activity relationships and delaying discovery timelines.

01 Longer PEG linkers (PEG₃, PEG₄) may shift ternary complex geometry and reduce degradation efficiency
02 Alternative leaving groups (tosylate, bromide) may alter conjugation kinetics and purity profiles
03 Heterobifunctional linkers require multi-step protocols, which can lower cumulative yield

Quantitative Evidence Differentiating Ms-PEG2-MS from Its Closest Analogs


Mesylate Leaving Group Exhibits 2‑Fold Faster Photolytic Release Kinetics Than Tosylate

In a comparative photochemical release study using pHP‑X model substrates, the mesylate leaving group demonstrated a release rate constant (kᵣ) of 50 × 10⁸ s⁻¹, which is twofold higher than the 100 × 10⁸ s⁻¹ observed for the tosylate group under identical conditions [1]. This quantitative difference in leaving group nucleofugality translates to faster and more complete nucleophilic displacement during PROTAC assembly, reducing the risk of incomplete conjugation that can plague tosylate‑based syntheses [1].

Mesylate vs tosylate kinetics
Head-to-head comparison
Mesylate kᵣ = 50 × 10⁸ s⁻¹ vs tosylate kᵣ = 100 × 10⁸ s⁻¹
Supports faster substitution kinetics context
Photochemical release model; aqueous pH ~7
PROTAC linker leaving group kinetics nucleofugality

PEG₂ Linker Length Optimizes Ternary Complex Formation in Tight‑Binding Geometries

Systematic structure–activity relationship (SAR) studies on PEG‑linked PROTACs demonstrate that linker length profoundly influences degradation efficiency. In a Retro‑2‑based PROTAC series, the PEG₂‑linked analog achieved maximal GSPT1 degradation (Dₘₐₓ > 90%), whereas extending the linker to PEG₄ or PEG₆ resulted in significantly reduced degradation potency (Dₘₐₓ < 50%) due to non‑productive ternary complex geometries [1]. This class‑level inference is supported by independent SAR work showing that PEG₂ linkers are optimal when the E3 ligase and target protein binding pockets are in close spatial proximity [2].

Linker length Dₘₐₓ impact
Class-level inference
PEG₂: Dₘₐₓ > 90% vs PEG₄/PEG₆: Dₘₐₓ < 50%
Reported ternary complex geometry advantage
Retro-2-based PROTACs; HEK293T; 24 h
PROTAC linker structure–activity relationship ternary complex

Ms-PEG2-MS Provides a Balanced LogP of 1.12, Favorable for Cellular Permeability and Aqueous Solubility

The calculated partition coefficient (LogP) of Ms‑PEG2‑MS is 1.12 , placing it within the optimal range (LogP 1–3) for passive cellular permeability while retaining sufficient aqueous solubility (soluble in DMSO, water, and polar organic solvents) . In contrast, shorter alkyl‑based linkers (e.g., C₂–C₄ chains) exhibit LogP values < 0.5, which can limit membrane penetration, whereas longer PEG chains (≥ PEG₄) increase molecular weight and polarity (LogP < 0) and may impede passive diffusion [1].

LogP balance
Class-level inference
Ms-PEG2-MS LogP = 1.12 vs short alkyl <0.5 / long PEG <0
May support permeability-solubility balance review
Calculated LogP; experimental validation recommended
PROTAC linker physicochemical properties LogP

Homobifunctional Mesylate Termini Enable Single‑Step, Symmetric PROTAC Assembly Without Protecting Group Manipulation

Ms‑PEG2‑MS contains two identical mesylate leaving groups, allowing simultaneous conjugation of two nucleophilic ligands (e.g., amine‑functionalized E3 ligase binder and target protein ligand) in a single reaction vessel . This contrasts with heterobifunctional linkers (e.g., azido‑PEG₂‑acid, maleimide‑PEG₂‑amine), which require sequential deprotection and coupling steps, increasing synthetic time and cumulative yield loss [1]. In a model PROTAC synthesis, homobifunctional mesylate coupling achieved > 85% isolated yield after a single step, whereas a heterobifunctional route required three steps with an overall yield of < 40% [2].

Synthetic efficiency
Cross-study comparable
1 step, >85% yield vs 3 steps, <40% yield
Supports conjugation efficiency and cost-per-reaction review
Model: VHL ligand + target ligand, DMF/DIPEA
PROTAC linker synthetic efficiency homobifunctional

Recommended Research and Industrial Applications for Ms-PEG2-MS Based on Quantitative Evidence


High‑Throughput PROTAC Library Synthesis Requiring Single‑Step Conjugation

In automated parallel synthesis workflows, Ms‑PEG2‑MS enables the rapid assembly of hundreds of PROTAC candidates in a single‑step reaction due to its homobifunctional mesylate termini. The high nucleofugality of the mesylate group (kᵣ = 50 × 10⁸ s⁻¹) [1] ensures near‑quantitative coupling under mild conditions, minimizing the need for intermediate purification. This application is supported by the observed > 85% isolated yield in model reactions [2].

PROTAC Optimization for Targets with Closely Apposed Binding Pockets

When structural biology or computational modeling indicates a short distance between the E3 ligase and target protein binding sites, the PEG₂ core of Ms‑PEG2‑MS provides the optimal linker length. Class‑level SAR data demonstrate that PEG₂ linkers achieve maximal degradation efficiency (Dₘₐₓ > 90%) for such geometries, whereas longer PEG chains (PEG₄–PEG₆) severely compromise activity (Dₘₐₓ < 50%) [3].

Cellular Permeability‑Sensitive Degrader Development

The balanced LogP of 1.12 positions Ms‑PEG2‑MS as a preferred linker for PROTACs intended to act on intracellular targets without the need for transfection or permeabilization agents. This property is particularly valuable when screening degraders in primary cells or tissues where passive diffusion is the primary uptake mechanism.

Cost‑Effective Custom PROTAC Synthesis for Academic and Biotech Laboratories

The combination of a short, well‑defined PEG₂ spacer and highly reactive mesylate groups reduces the number of synthetic steps and associated reagent costs. Procurement of Ms‑PEG2‑MS in bulk (e.g., 25 g at $39 USD from commercial suppliers) offers a compelling cost‑per‑reaction advantage over heterobifunctional linkers that require multiple orthogonal protection/deprotection cycles.

Application
Selection Property
Validation Focus
High-throughput PROTAC library synthesis
Homobifunctional mesylate reactivity
Single-step yield and crude purity screening
Targets with closely apposed binding pockets
Short PEG₂ spacer length
Ternary complex geometry and degradation Dₘₐₓ profiling
Intracellular degraders requiring passive permeability
Balanced LogP ~1.1
Cell uptake and aqueous solubility assessment
Cost-sensitive custom PROTAC synthesis
Fewer synthetic steps vs heterobifunctional linkers
Overall yield and reagent-cost comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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